molecular formula C57H68N4O15 B12304061 (1R)-3-(3,4-Dimethoxyphenyl)-1-(2-(2-((6-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)-hexyl)amino)-2-oxoethoxy)phenyl)propyl (2S)-1-((S)-2-(3,4,5-trimethoxyphenyl)butanoyl)piperidine-2-carboxylate

(1R)-3-(3,4-Dimethoxyphenyl)-1-(2-(2-((6-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)-hexyl)amino)-2-oxoethoxy)phenyl)propyl (2S)-1-((S)-2-(3,4,5-trimethoxyphenyl)butanoyl)piperidine-2-carboxylate

Cat. No.: B12304061
M. Wt: 1049.2 g/mol
InChI Key: BJFBRLAWLPZOMJ-UHFFFAOYSA-N
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Description

FKBP12 PROTAC dTAG-13 is a heterobifunctional degrader based on the PROTAC (Proteolysis Targeting Chimera) technology. It is designed to selectively degrade the FKBP12F36V mutant protein by engaging it with the E3 ubiquitin ligase Cereblon (CRBN). This compound is particularly useful in scientific research for studying protein function and validating potential therapeutic targets .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of FKBP12 PROTAC dTAG-13 involves the creation of a heterobifunctional molecule that links a ligand for FKBP12F36V to a ligand for the E3 ligase CRBN. The synthetic route typically includes the following steps:

Industrial Production Methods

Industrial production of FKBP12 PROTAC dTAG-13 would involve scaling up the synthetic route described above. This includes optimizing reaction conditions for large-scale synthesis, ensuring high purity and yield, and implementing stringent quality control measures. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used to verify the purity and identity of the final product .

Chemical Reactions Analysis

Types of Reactions

FKBP12 PROTAC dTAG-13 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major product of these reactions is the FKBP12 PROTAC dTAG-13 molecule, which is characterized by its ability to selectively degrade FKBP12F36V in the presence of CRBN .

Scientific Research Applications

FKBP12 PROTAC dTAG-13 has a wide range of scientific research applications, including:

Mechanism of Action

FKBP12 PROTAC dTAG-13 exerts its effects through a mechanism known as targeted protein degradation. The compound forms a ternary complex between FKBP12F36V and the E3 ubiquitin ligase CRBN. This complex facilitates the polyubiquitination of FKBP12F36V, marking it for degradation by the proteasome. The degradation of FKBP12F36V leads to the depletion of the target protein, allowing researchers to study its function and validate its role in disease pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

FKBP12 PROTAC dTAG-13 is unique due to its high selectivity for FKBP12F36V and its ability to engage CRBN effectively. This selectivity reduces off-target effects and enhances the specificity of protein degradation, making it a valuable tool for scientific research .

Properties

Molecular Formula

C57H68N4O15

Molecular Weight

1049.2 g/mol

IUPAC Name

[3-(3,4-dimethoxyphenyl)-1-[2-[2-[6-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyhexylamino]-2-oxoethoxy]phenyl]propyl] 1-[2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylate

InChI

InChI=1S/C57H68N4O15/c1-7-37(36-32-47(71-4)52(73-6)48(33-36)72-5)54(65)60-29-14-12-19-41(60)57(68)76-43(25-22-35-23-26-44(69-2)46(31-35)70-3)38-17-10-11-20-42(38)75-34-50(63)58-28-13-8-9-15-30-74-45-21-16-18-39-51(45)56(67)61(55(39)66)40-24-27-49(62)59-53(40)64/h10-11,16-18,20-21,23,26,31-33,37,40-41,43H,7-9,12-15,19,22,24-25,27-30,34H2,1-6H3,(H,58,63)(H,59,62,64)

InChI Key

BJFBRLAWLPZOMJ-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCCC2C(=O)OC(CCC3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4OCC(=O)NCCCCCCOC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O

Origin of Product

United States

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